molecular formula C13H12FNO B8553990 [6-(4-Fluor-phenyl)-2-methyl-pyridin-3-yl]-methanol

[6-(4-Fluor-phenyl)-2-methyl-pyridin-3-yl]-methanol

Cat. No. B8553990
M. Wt: 217.24 g/mol
InChI Key: CGSPBNJGNWUYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429605B2

Procedure details

4.67 g (123 mmol) lithium aluminium hydride was suspended in 220 ml tetrahydrofuran (THF) and stirred for 20 min. at room temperature. The mixture was cooled to 0° C. and a solution of 15.95 g (61.5 mmol) 6-(4-Fluoro-phenyl)-2-methyl-nicotinic acid ethyl ester (WO 03/068749) in 100 ml added within 15 min. at the same temperature. The mixture was stirred overnight at room temperature (r.t.) and cooled to 0° C. 200 ml of saturated sodium chloride solution were added drop by drop and stirring continued for 60 min. Concentrated HCl was added carefully to adjust the pH to 5. Precipitated salts were filtered off and washed with THF. The combined THF-solutions were evaporated and the residue extracted twice with ethyl acetate. The organic phase was dried (sodium sulphate) and evaporated. The orange resin crystallized after a short time, was stirred with ethyl acetate/n-heptane 1:3, isolated by filtration, washed with tert-butyl-methyl ether and dried. The combined mother liquor from the washings was evaporated and the crystalline precipitate treated as above. The combined yield was 9.25 g (69%) of pale yellow powder.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
15.95 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
220 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[N:13][C:12]=1[CH3:24])C.[Cl-].[Na+].Cl>O1CCCC1>[F:23][C:20]1[CH:21]=[CH:22][C:17]([C:14]2[N:13]=[C:12]([CH3:24])[C:11]([CH2:10][OH:9])=[CH:16][CH:15]=2)=[CH:18][CH:19]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
4.67 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
15.95 g
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C=C1)C1=CC=C(C=C1)F)C)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature (r.t.)
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
Precipitated salts were filtered off
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined THF-solutions were evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The orange resin crystallized after a short time
STIRRING
Type
STIRRING
Details
was stirred with ethyl acetate/n-heptane 1:3
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
washed with tert-butyl-methyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The combined mother liquor from the washings was evaporated
ADDITION
Type
ADDITION
Details
the crystalline precipitate treated as above

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(C(=N1)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.